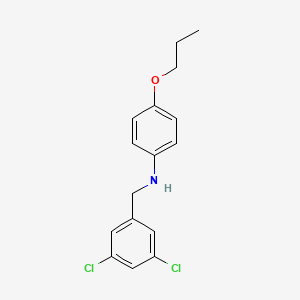
N-(3,5-Dichlorobenzyl)-4-propoxyaniline
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-(3,5-Dichlorobenzyl)-4-propoxyaniline” were not found, there are related compounds that have been synthesized. For instance, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a 2-aminothiazole derivative, has been synthesized and studied for its effects on Mycobacterium tuberculosis energetics . Another compound, 3,4-Dichloro-N-(3,5-dichlorobenzyl)benzenesulfonamide, was synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
Applications De Recherche Scientifique
Dendritic Melamine-Based Materials
- Design and Synthesis of Novel Dendrimers : Research on the design, synthesis, and structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit demonstrates the potential for creating materials with unique supramolecular behaviors and self-assembly properties. These dendrimers show promise for applications in nanotechnology and materials science due to their ability to self-assemble into homogeneously packed spherical nano-aggregates (Morar et al., 2018).
Photocatalysis
- Titanium Dioxide Photocatalyzed Degradation : The study on titanium dioxide photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, highlights the potential of aniline derivatives in environmental remediation. This research could provide insights into the degradation pathways and environmental impacts of similar compounds, including N-(3,5-Dichlorobenzyl)-4-propoxyaniline (Sturini et al., 1997).
Electrochemical Synthesis
- Electrochemical N-N Bond Formation : Insights into the mechanism of anodic N-N bond formation by dehydrogenative coupling demonstrate the electrochemical synthesis potential of aniline derivatives. This method offers a safe and sustainable approach to accessing medicinally relevant structures, which may apply to the synthesis of related compounds (Gieshoff et al., 2017).
Catalytic Applications
- Palladium-Catalyzed C–N Cross-Coupling Reactions : The review of Pd-catalyzed N-arylation reactions for the synthesis of anilines and aniline derivatives underscores the significance of such compounds in the synthesis of heterocycles, natural products, and medicinally relevant compounds. This catalytic method's versatility and efficiency could suggest similar applications for N-(3,5-Dichlorobenzyl)-4-propoxyaniline in chemical synthesis (Ruiz-Castillo & Buchwald, 2016).
Propriétés
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-2-7-20-16-5-3-15(4-6-16)19-11-12-8-13(17)10-14(18)9-12/h3-6,8-10,19H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDLBSTRUUXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-4-propoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



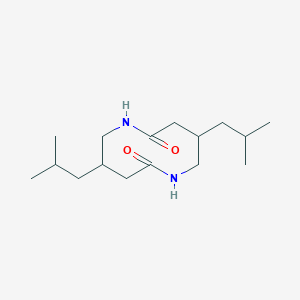
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol](/img/structure/B1437750.png)
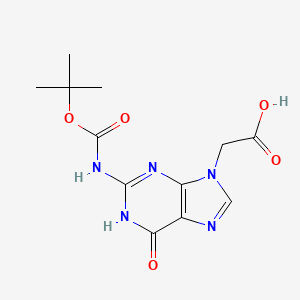
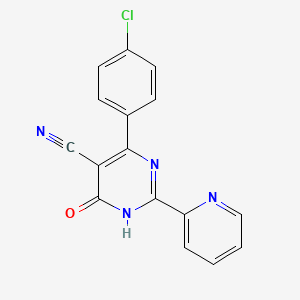
![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)
![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
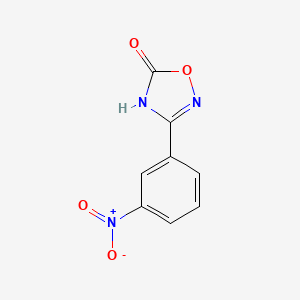
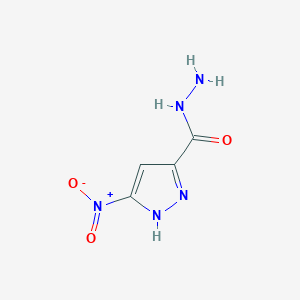
![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)
![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)
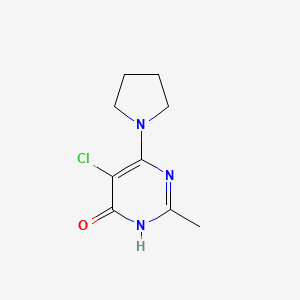
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
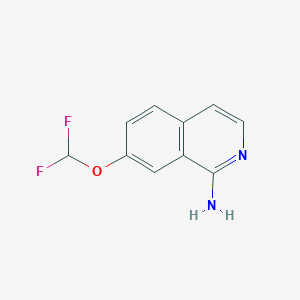
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)